molecular formula C10H8ClNO B2645995 6-Chloro-2-methoxyquinoline CAS No. 1820686-71-2

6-Chloro-2-methoxyquinoline

Cat. No.: B2645995
CAS No.: 1820686-71-2
M. Wt: 193.63
InChI Key: CRHACXDSODKLPI-UHFFFAOYSA-N
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Description

6-Chloro-2-methoxyquinoline is a quinoline derivative characterized by a chlorine atom at position 6 and a methoxy group (-OCH₃) at position 2. Its molecular formula is C₁₀H₈ClNO (MW: 193.63 g/mol). Quinoline derivatives are pivotal in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and antimalarial properties. Structural analysis reveals that the chloro and methoxy groups influence electronic distribution, solubility, and intermolecular interactions, such as hydrogen bonding and π-π stacking .

Crystallographic studies highlight its planar quinoline ring system, with deviations in substituent positions affecting molecular packing. The Cambridge Structural Database (CSD) lists only four compounds with the this compound moiety, underscoring its structural uniqueness .

Properties

IUPAC Name

6-chloro-2-methoxyquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-13-10-5-2-7-6-8(11)3-4-9(7)12-10/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRHACXDSODKLPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=C1)C=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-methoxyquinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, starting from 2-chloroaniline and reacting it with methoxyacetaldehyde in the presence of a suitable catalyst can yield the desired product. The reaction typically requires heating and may involve solvents such as ethanol or acetic acid to facilitate the process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the compound. Catalysts and solvents are often recycled to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-2-methoxyquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert it to dihydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution.

Major Products:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

6-Chloro-2-methoxyquinoline has been evaluated for its antimicrobial properties, particularly against antibiotic-resistant strains of bacteria. Research indicates that derivatives of this compound demonstrate notable potency against strains such as Staphylococcus aureus, including methicillin-resistant strains (MRSA) and Escherichia coli . The structural features of the quinoline ring enhance its interaction with bacterial targets, making it a promising candidate for antibiotic development.

Antitubercular Activity

In studies focused on tuberculosis, this compound has shown superior activity against Mycobacterium tuberculosis compared to other quinoline derivatives. Its mechanism involves the inhibition of specific enzymes crucial for the survival of the bacteria, thus highlighting its potential as a lead compound in tuberculosis treatment .

Cancer Treatment Research

The compound has also been investigated for its anticancer properties. A series of synthesized quinoline derivatives, including this compound, were assessed for their cytotoxic effects on various cancer cell lines. Some derivatives exhibited significant cytotoxicity, suggesting that modifications to the quinoline structure can enhance anticancer activity . This research emphasizes the importance of structure-activity relationships (SAR) in drug development.

P-Glycoprotein Inhibition

Recent studies have explored the potential of this compound as a P-glycoprotein (P-gp) inhibitor. P-gp plays a critical role in multidrug resistance in cancer treatment by actively transporting drugs out of cells. Compounds derived from this quinoline have shown promising results in inhibiting P-gp activity, which could enhance the efficacy of chemotherapy agents . This application is particularly relevant in overcoming drug resistance in cancer therapy.

Synthesis and Chemical Applications

In addition to its biological applications, this compound serves as a versatile building block for synthesizing more complex quinoline derivatives. Its chemical properties allow it to be utilized in producing dyes, pigments, and other industrial chemicals .

Data Table: Summary of Applications

ApplicationDescriptionReferences
Antimicrobial ActivityEffective against antibiotic-resistant bacteria (e.g., MRSA, E. coli)
Antitubercular ActivitySuperior activity against Mycobacterium tuberculosis
Cancer Treatment ResearchSignificant cytotoxicity against various cancer cell lines
P-Glycoprotein InhibitionPotential to inhibit P-glycoprotein, enhancing chemotherapy efficacy
Chemical ApplicationsServes as a building block for synthesizing complex quinolines and industrial chemicals

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited varying degrees of antimicrobial activity against resistant bacterial strains, suggesting its potential as a lead compound in antibiotic development.
  • Antitubercular Activity : Research indicated that this compound showed superior activity against Mycobacterium tuberculosis, highlighting its promise in treating tuberculosis infections.
  • Cancer Cell Line Studies : Various synthesized derivatives were tested for cytotoxic effects on cancer cell lines, revealing that modifications could enhance their anticancer properties.

Mechanism of Action

The mechanism of action of 6-Chloro-2-methoxyquinoline involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or bind to receptors, thereby modulating biochemical pathways. The exact mechanism can vary depending on the specific application and target molecule.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Positional Isomers

2-Chloro-6-methoxyquinoline (CAS 13676-02-3)
  • Structure : Chloro at position 2, methoxy at position 4.
  • Properties: Same molecular weight (193.63 g/mol) but distinct physicochemical behavior.
  • Applications : Used in organic synthesis as a building block for pharmaceuticals .
6-Chloro-8-methoxyquinoline (CAS 1355066-78-2)
  • Structure : Chloro at position 6, methoxy at position 7.
  • Properties : Altered electronic effects due to proximity of substituents. The methoxy group at position 8 may enhance solubility in polar solvents compared to position 2.
  • Applications : Intermediate in synthesizing antimalarial agents and agrochemicals .

Substituted Derivatives

4-Chloro-6,7-dimethoxyquinoline
  • Structure : Chloro at position 4, methoxy groups at positions 6 and 5.
  • Properties: Additional methoxy groups increase electron density and hydrogen-bonding capacity. Melting point: 403–404 K, higher than 6-chloro-2-methoxyquinoline due to enhanced crystallinity.
  • Biological Activity : Exhibits antimicrobial properties attributed to the chloro and dual methoxy groups .
4-Chloro-6-methoxy-2-(thiophen-2-yl)quinoline (CAS 5828-42-2)
  • Structure : Thiophene ring at position 2, chloro at 4, methoxy at 6.
  • Properties : The thiophene group introduces sulfur-based interactions, improving binding to metal ions in catalytic applications.
  • Applications : Used in materials science and as a ligand in coordination chemistry .

Functionalized Analogs

6-Chloro-2-(2-Methylphenyl)quinoline-4-carboxylic Acid (CAS 669726-49-2)
  • Structure : Carboxylic acid at position 4, 2-methylphenyl at position 2.
  • Properties: The carboxylic acid group enhances solubility in polar solvents (e.g., DMSO, methanol) compared to methoxy-substituted quinolines.
  • Applications : Research chemical in kinase inhibition studies .
Ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate
  • Structure : Ethoxy group at position 2, ethyl ester at position 3.
  • Properties : Ethoxy substituent increases lipophilicity (higher logP) compared to methoxy, affecting membrane permeability in drug design.
  • Crystallography : Exhibits similar planar geometry but distinct packing due to bulkier ethoxy groups .

Data Tables

Table 1: Structural and Physical Properties

Compound Substituents Molecular Weight (g/mol) Melting Point (°C) Key Applications
This compound 6-Cl, 2-OCH₃ 193.63 Not reported Pharmaceutical intermediates
2-Chloro-6-methoxyquinoline 2-Cl, 6-OCH₃ 193.63 Not reported Organic synthesis
4-Chloro-6,7-dimethoxyquinoline 4-Cl, 6-OCH₃, 7-OCH₃ 223.66 130–131 Antimicrobial agents
6-Chloro-8-methoxyquinoline 6-Cl, 8-OCH₃ 193.63 Not reported Antimalarial research

Biological Activity

6-Chloro-2-methoxyquinoline is a compound belonging to the quinoline family, which is known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₈ClNO₃
  • Structural Features : The compound features a quinoline core with a chlorine atom at the 6-position and a methoxy group at the 2-position. These structural elements contribute to its unique biological activity.

Biological Activity Overview

The biological activity of this compound encompasses several pharmacological effects, including:

  • Antimicrobial Activity
  • Antitubercular Activity
  • Anticancer Potential

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. Preliminary studies have shown effectiveness against both bacterial and fungal strains. Its mechanism of action involves enzyme inhibition, particularly targeting bacterial cell wall synthesis and DNA replication pathways .

Antitubercular Activity

In studies focusing on arylated quinoline carboxylic acids, this compound demonstrated promising activity against Mycobacterium tuberculosis (Mtb). It was effective against both replicating and non-replicating forms of Mtb, with a minimum inhibitory concentration (MIC) indicating its potential as an antitubercular agent .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies revealed that it inhibits the growth of various cancer cell lines, including HeLa (cervical cancer) and MCF7 (breast cancer). The proposed mechanism involves chelation with divalent metals, enhancing cytotoxic effects. Additionally, it may modulate signaling pathways related to cell proliferation and apoptosis .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound inhibits enzymes involved in critical cellular processes.
  • Receptor Binding : Its structural features facilitate binding to biological receptors, modulating various signaling pathways.
  • Chelation : Functional groups allow for chelation with metal ions, disrupting essential cellular processes in pathogens .

Comparative Analysis

A comparative analysis with similar compounds illustrates the unique properties of this compound:

Compound NameStructural FeaturesBiological Activity
This compoundChlorine at C-6, methoxy at C-2Antimicrobial, anticancer, anti-TB
2-Chloro-6-methoxyquinolineChlorine at C-2Lower antimicrobial activity
6-MethoxyquinolineNo chlorine substitutionReduced potency against Mtb

This table highlights how variations in substitution patterns significantly affect biological activities.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant activity against common pathogens such as E. coli and S. aureus, suggesting its potential as a therapeutic agent in treating infections .
  • Antitubercular Studies : In vitro testing showed that this compound could inhibit Mtb growth effectively, making it a candidate for further development as an antitubercular drug .
  • Cytotoxicity in Cancer Cells : Research indicated that treatment with this compound resulted in significant cytotoxic effects on HeLa and MCF7 cells, with mechanisms involving cell cycle arrest and apoptosis induction .

Q & A

Q. What are the optimized synthetic routes for 6-chloro-2-methoxyquinoline, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of this compound derivatives often involves halogenation and methoxylation steps. For example, a Vilsmeier-Haack reaction using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) on precursor acetamides yields chloro-substituted quinolines. Reaction temperature (e.g., 353 K) and stoichiometric ratios (e.g., 6.5 ml POCl₃ per 10 mmol substrate) critically affect yield . Alternative routes include heterocyclization of anilides under base-catalyzed conditions .
  • Key Data :
MethodYieldKey ConditionsReference
Vilsmeier-Haack70%POCl₃, 353 K, 15 h
Base-catalyzed cyclization~60%Triethylamine, reflux

Q. How is the molecular structure of this compound confirmed experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. Software like SHELX is used for refinement, with H atoms placed in calculated positions (riding model) and bond lengths/angles validated against databases (e.g., r.m.s. deviation <0.01 Å for planar quinoline rings) . Complementary techniques include NMR (e.g., ¹H NMR δ 8.57 ppm for aromatic protons) and mass spectrometry (e.g., ESI-MS m/z 224 [M+1]) .

Q. What purification methods are effective for isolating this compound?

  • Methodological Answer : Column chromatography (petroleum ether:EtOAc = 8:1) removes impurities, while recrystallization from methanol or ethyl acetate/petroleum ether mixtures enhances purity (>99% by HPLC) . Monitoring via TLC (Rf ~0.5 in polar solvents) ensures process control.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer : Discrepancies in NMR or MS data often arise from tautomerism or residual solvents. For example, intramolecular H-bonding (e.g., C–H⋯Cl interactions) can shift proton signals. Validate using deuterated solvents (e.g., DMSO-d₆) and 2D NMR (COSY, HSQC) . Cross-reference crystallographic data to confirm substituent positions .

Q. What strategies optimize the synthesis of this compound for high-throughput applications?

  • Methodological Answer : Automated continuous flow reactors reduce reaction times and improve scalability. For instance, optimizing POCl₃ addition rates and temperature gradients minimizes side products (e.g., dihalogenated byproducts) . Parallel synthesis using robotic platforms enables rapid screening of methoxylation catalysts (e.g., CuI vs. Pd-based systems).

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The chloro group at position 6 acts as a directing electron-withdrawing group, favoring Suzuki-Miyaura coupling at position 4. Methoxy at position 2 enhances steric hindrance, requiring bulky ligands (e.g., SPhos) for Pd-catalyzed reactions. DFT calculations predict activation barriers for substituent effects .

Q. What are the methodological pitfalls in assessing the biological activity of this compound derivatives?

  • Methodological Answer : False positives in antimicrobial assays may arise from compound aggregation or solvent toxicity (e.g., DMSO >1%). Use counter-screens like redox-sensitive probes (e.g., resazurin) and validate cytotoxicity in mammalian cell lines . For in vitro studies, ensure purity (>95% by HPLC) to exclude confounding effects from synthetic byproducts .

Data Contradiction Analysis

Q. Why do different studies report varying yields for the same synthetic route?

  • Methodological Answer : Variations often stem from subtle differences in reagent quality (e.g., anhydrous POCl₃ vs. hydrated), stirring efficiency, or workup protocols. For example, slow evaporation of methanol vs. rapid cooling alters crystal nucleation, affecting purity . Reproduce results by strictly adhering to reported conditions and characterizing intermediates (e.g., via IR for functional groups).

Application-Specific Methodologies

Q. How to design a structure-activity relationship (SAR) study for this compound-based anticancer agents?

  • Methodological Answer : Systematically vary substituents at positions 3 and 4 while retaining the 6-Cl-2-OMe scaffold. Test derivatives against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Correlate IC₅₀ values with electronic descriptors (e.g., Hammett σ) from computational modeling .

Q. What crystallographic parameters indicate π-π stacking in this compound complexes?

  • Methodological Answer :
    Measure centroid-centroid distances (3.5–4.0 Å) and dihedral angles (<10°) between quinoline rings. Intermolecular interactions (e.g., C–H⋯S in thienyl derivatives) further stabilize stacking, observable via SC-XRD .

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